molecular formula C18H21ClN4O B12711548 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-phenyl-1-piperidinyl)-, monohydrochloride CAS No. 122113-20-6

6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-phenyl-1-piperidinyl)-, monohydrochloride

Cat. No.: B12711548
CAS No.: 122113-20-6
M. Wt: 344.8 g/mol
InChI Key: MWYOKBAEVYQEBV-UHFFFAOYSA-N
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Description

6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-phenyl-1-piperidinyl)-, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pyrrolo-pyrimidine core, a piperidine ring, and a phenyl group. Its molecular formula is C18H21ClN4O, and it has a molecular weight of 344.843 g/mol .

Preparation Methods

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and reduce costs. These methods ensure consistent quality and scalability for commercial applications .

Chemical Reactions Analysis

6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-phenyl-1-piperidinyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the pyrrolo-pyrimidine core, the piperidine ring, or the phenyl group .

Scientific Research Applications

6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-phenyl-1-piperidinyl)-, monohydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-phenyl-1-piperidinyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-phenyl-1-piperidinyl)-, monohydrochloride can be compared with other similar compounds, such as:

    Pyrrolo-pyrimidine derivatives: These compounds share the pyrrolo-pyrimidine core but may have different substituents, leading to variations in their chemical and biological properties.

    Piperidine derivatives: Compounds with a piperidine ring and different functional groups can exhibit different reactivity and applications.

    Phenyl-substituted compounds: The presence of a phenyl group can influence the compound’s interactions and stability.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct properties and applications .

Properties

CAS No.

122113-20-6

Molecular Formula

C18H21ClN4O

Molecular Weight

344.8 g/mol

IUPAC Name

7-methyl-2-(4-phenylpiperidin-1-yl)-5H-pyrrolo[2,3-d]pyrimidin-6-one;hydrochloride

InChI

InChI=1S/C18H20N4O.ClH/c1-21-16(23)11-15-12-19-18(20-17(15)21)22-9-7-14(8-10-22)13-5-3-2-4-6-13;/h2-6,12,14H,7-11H2,1H3;1H

InChI Key

MWYOKBAEVYQEBV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=CN=C(N=C21)N3CCC(CC3)C4=CC=CC=C4.Cl

Origin of Product

United States

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